molecular formula C10H13BrClNO3S B1373641 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride CAS No. 1354949-60-2

2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride

Cat. No.: B1373641
CAS No.: 1354949-60-2
M. Wt: 342.64 g/mol
InChI Key: NTVQUQLTFYYKSX-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride is a synthetic organic compound that features a brominated thiophene ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Morpholine Derivative: The brominated thiophene is then reacted with morpholine under basic conditions to form the morpholine derivative.

    Acetic Acid Derivative Formation: The morpholine derivative is further reacted with chloroacetic acid in the presence of a base to form the acetic acid derivative.

    Hydrochloride Salt Formation: Finally, the acetic acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may target the bromine substituent or the carbonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced bromine or carbonyl derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound may be investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: It could be used as a probe or tool compound in biochemical assays to study specific biological pathways.

Industry

    Chemical Synthesis: The compound may be used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its incorporation into polymers could impart unique properties to the resulting materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride
  • 2-(4-Fluorothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride
  • 2-(4-Methylthiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride

Uniqueness

2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple fields of research.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-morpholin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S.ClH/c11-7-5-8(16-6-7)9(10(13)14)12-1-3-15-4-2-12;/h5-6,9H,1-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVQUQLTFYYKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CS2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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